molecular formula C14H12ClFO2 B5804624 {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol

{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol

Cat. No. B5804624
M. Wt: 266.69 g/mol
InChI Key: LFZXDGMGNGGFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and analgesic effects. Additionally, {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol is its unique chemical structure, which makes it a valuable tool for investigating various biological processes. Additionally, this compound has been shown to have potent anti-cancer properties, which makes it a promising candidate for the development of new cancer therapies. However, there are also some limitations associated with the use of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol in lab experiments. For example, this compound may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol. One of the most promising directions is the development of new cancer therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol and its effects on various biological processes. Finally, the potential use of this compound in the treatment of neurological disorders warrants further investigation.

Synthesis Methods

The synthesis of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol involves the reaction between 3-chloro-4-hydroxybenzaldehyde and 3-fluorobenzyl alcohol in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol. This synthesis method has been well-established in the literature and has been used to produce high yields of {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol.

Scientific Research Applications

{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol has been used in various scientific research applications. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that {3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of tumor cells and reduce tumor size in animal models.

properties

IUPAC Name

[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFO2/c15-13-7-10(8-17)4-5-14(13)18-9-11-2-1-3-12(16)6-11/h1-7,17H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZXDGMGNGGFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.